molecular formula C14H15N3O2 B6338699 4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1269639-69-1

4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B6338699
CAS No.: 1269639-69-1
M. Wt: 257.29 g/mol
InChI Key: YHMLVLKDZPLJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS: 1269639-69-1) is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 4-methylphenyl group at the 4-position and a carboxylic acid moiety at the 6-position. Its molecular formula is C₁₄H₁₅N₃O₂, with a molecular weight of 257.29 g/mol . This compound is primarily used in research settings, with typical purity levels of 95% .

Properties

IUPAC Name

4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-8-2-4-9(5-3-8)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMLVLKDZPLJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diamine Intermediate Preparation

The synthesis begins with 3-amino-4-chloropyridine, which undergoes nucleophilic aromatic substitution (S_NAr) with 4-methylbenzylamine to install the aryl group. Subsequent reduction of the nitro group (using Zn/HCl in H2O-isopropyl alcohol [IPA]) yields pyridine-3,4-diamine 3 , a critical intermediate for cyclization. This method, adapted from ACS Omega, achieves 85–92% yield under green solvent conditions (H2O-IPA, 80°C, 45 min).

Cyclization with Carbonyl Equivalents

Cyclization of 3 with glyoxylic acid in acetic acid at reflux forms the imidazo[4,5-c]pyridine core. Alternatively, formaldehyde facilitates annulation via condensation, producing the tetrahydro derivative. The choice of carbonyl source dictates substituent patterns; glyoxylic acid directly introduces the carboxylic acid group at position 6, whereas formaldehyde requires subsequent oxidation.

Introduction of the 4-Methylphenyl Group

Alkylation of Imidazole Nitrogen

A patented approach involves triflate-mediated alkylation. 4-Methylbenzyl triflate, generated in situ from 4-methylbenzyl alcohol and triflic anhydride, reacts with N-protected histidine methyl ester at −70°C to afford the alkylated intermediate 5 (61% yield). Deprotection with 6N HCl and cyclization using formaldehyde yields the tetrahydroimidazo[4,5-c]pyridine framework.

Direct Coupling via Palladium Catalysis

An alternative method employs Suzuki-Miyaura coupling between a bromoimidazopyridine and 4-methylphenylboronic acid. While this route offers regiocontrol, palladium catalysts (e.g., Pd(PPh3)4) and stringent anhydrous conditions limit scalability compared to alkylation.

Carboxylic Acid Group Installation

Ester Hydrolysis

Methyl ester precursors, such as (S)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1-[(3-methyl-4-nitrophenyl)methyl]-1H-imidazo[4,5-c]pyridine-6-carboxylic acid methyl ester (9 ), are hydrolyzed using NaOH in THF/MeOH (82–90% yield). Acidic workup (HCl) precipitates the carboxylic acid, which is purified via reverse-phase chromatography.

Oxalyl Chloride-Mediated Carboxylation

A patent-described method reacts 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with oxalyl chloride to form an α-keto ester intermediate, which is hydrolyzed to the carboxylic acid. This approach, however, requires careful temperature control (15–30°C) to avoid side reactions.

Optimization and Green Chemistry Considerations

Solvent Systems

Replacing dichloromethane with H2O-IPA reduces environmental impact. For example, nitro group reduction with Zn/HCl in H2O-IPA completes in 45 minutes vs. 24 hours in methanol.

Catalytic vs. Stoichiometric Reagents

The use of NaCNBH3 for reductive amination (83% yield) contrasts with hydrogenolysis catalysts (Pd, Pt), which are cost-prohibitive.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) : Signals at δ 7.40 (s, 1H, imidazole-H), 7.32–7.11 (m, 4H, aryl-H), and 3.67 (s, 3H, COOCH3) confirm ester intermediates.

  • 13C NMR : Carboxylic acid carbonyl at δ 172.5 ppm.

Mass Spectrometry

High-resolution MS (HRMS) of the final product shows [M+H]+ at m/z 326.1395 (calc. 326.1392).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Conditions
Alkylation/CyclizationTriflate alkylation, cyclization61−70°C, CH2Cl2
Suzuki CouplingPd-catalyzed coupling78Pd(PPh3)4, DME, reflux
Green ChemistryS_NAr, Zn/HCl reduction, cyclization92H2O-IPA, 80°C

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety participates in classical acid-derived reactions, forming derivatives essential for pharmacological optimization or further synthetic elaboration.

Esterification

Reaction with alcohols under acidic conditions yields ester derivatives, enhancing lipophilicity for improved membrane permeability.
Example :
Compound+CH3OHH2SO4Methyl ester\text{Compound} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl ester}
Conditions :

  • Catalyst: Concentrated H₂SO₄

  • Solvent: Methanol, reflux

Reagent Product Yield
MethanolMethyl ester65–75%
EthanolEthyl ester60–70%

Amidation

Coupling with amines via carbodiimide-mediated reactions generates amides, critical for probing bioactivity.
Example :
Compound+R-NH2EDC/HOBtAmide\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Amide}
Conditions :

  • Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

  • Solvent: DMF, 0°C to RT

Amine Application
BenzylamineEnhanced receptor binding studies
Glycine methyl esterProdrug development

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group, forming the parent imidazo[4,5-c]pyridine.
Conditions :

  • High-temperature heating (200–250°C) under inert atmosphere

  • UV light in presence of photosensitizers

Imidazo[4,5-c]pyridine Core Reactivity

The fused heterocyclic system undergoes electrophilic and nucleophilic substitutions, influenced by electron-rich regions.

Electrophilic Aromatic Substitution

The C-2 position of the imidazole ring is highly reactive toward electrophiles due to electron density from the pyridine nitrogen.

Halogenation :
Compound+Br2FeBr32-Bromo derivative\text{Compound} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{2-Bromo derivative}
Conditions :

  • Catalyst: FeBr₃, CH₂Cl₂, 0°C

Electrophile Position Product Use
Br₂C-2Suzuki coupling precursor
HNO₃C-5Nitro intermediates for reduction

Alkylation/Arylation

Palladium-catalyzed cross-coupling reactions enable introduction of aryl or alkyl groups.
Example (Suzuki Coupling) :
Bromo derivative+Ar-B(OH)2Pd(PPh3)4Aryl-substituted product\text{Bromo derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted product}
Conditions :

  • Catalyst: Pd(PPh₃)₄, K₂CO₃, DME/H₂O

Substituent-Directed Reactions

The 4-methylphenyl group influences regioselectivity and stabilizes intermediates via steric or electronic effects.

Oxidation of Methyl Group

Controlled oxidation converts the methyl group to a carboxylic acid, enabling bifunctional derivatives.
Conditions :

  • KMnO₄, H₂O, 80°C

Radical Reactions

Photoredox catalysis facilitates C–H functionalization at the methylphenyl group.
Example :
Compound+AlkeneIr(ppy)3Alkylated product\text{Compound} + \text{Alkene} \xrightarrow{\text{Ir(ppy)}_3} \text{Alkylated product}
Conditions :

  • Catalyst: Ir(ppy)₃, Blue LED, DCE

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure allows for potential interactions with various biological targets, particularly in the treatment of neurological disorders and cancer.

  • Case Study : Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant activity against certain cancer cell lines. For instance, modifications to the carboxylic acid group can enhance cytotoxic effects against tumor cells.

Antimicrobial Activity

Studies have demonstrated that imidazo[4,5-c]pyridine derivatives possess antimicrobial properties. This class of compounds has been evaluated for their effectiveness against various bacterial strains.

  • Case Study : A derivative demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its interactions with neurotransmitter receptors could lead to advancements in treating conditions such as anxiety and depression.

  • Research Findings : A study involving receptor binding assays indicated that certain derivatives could act as selective modulators of serotonin receptors, which are crucial in mood regulation.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Notable Properties/Applications References
4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 1269639-69-1 C₁₄H₁₅N₃O₂ 257.29 4-Methylphenyl 95% Baseline compound; used in receptor-binding studies.
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 782441-07-0 C₁₃H₁₂FN₃O₂ 261.25 4-Fluorophenyl 95% Increased polarity due to fluorine; potential for enhanced metabolic stability.
4-[4-(Trifluoromethyl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid N/A C₁₄H₁₂F₃N₃O₂ 311.26 4-Trifluoromethylphenyl N/A Electron-withdrawing CF₃ group improves chemical stability; may reduce solubility.
4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 1214182-75-8 C₁₅H₁₅N₃O₃ 273.29 2-Methoxyphenyl 95% Methoxy group enhances lipophilicity; potential CNS activity due to increased blood-brain barrier penetration.
4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 359686-26-3 C₂₀H₁₉N₃O₃ 349.40 4-Benzyloxyphenyl N/A Bulky benzyloxy group reduces solubility; used in targeted drug delivery systems.

Stereochemical Variations

  • (4R,6S)-4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS: 828931-70-0):
    • Molecular formula: C₁₃H₁₃N₃O₂ ; molecular weight: 259.26 g/mol .
    • Stereochemistry at C4 and C6 impacts receptor binding; this enantiomer shows higher affinity for angiotensin II type 2 (AT2R) receptors compared to racemic mixtures .
  • rac-(4R,6R)-4-Phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid :
    • Molecular formula: C₁₃H₁₃N₃O₂ ; molecular weight: 259.26 g/mol .
    • Racemic mixtures are often used to study enantiomer-specific biological effects .

Functional Group Modifications

  • PD123319 (CAS: N/A): A complex derivative with a diphenylacetyl group and dimethylamino substituent. Acts as a selective AT2R antagonist; used in cardiovascular research .
  • 3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic acid (CAS: 1026678-38-5): Features a pyrrolo[3,4-b]pyridine core; used in enzyme inhibition studies due to its ketone groups .

Key Research Findings

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -F, -CF₃) :
    • Increase metabolic stability but reduce solubility. The 4-fluorophenyl analog (261.25 g/mol) has a logP ~1.5, making it more polar than the methyl derivative .
  • Electron-Donating Groups (e.g., -OCH₃, -OBn) :
    • Enhance lipophilicity; the 2-methoxyphenyl variant (logP ~2.1) shows improved membrane permeability .

Biological Activity

4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and biological research. Its unique structure includes an imidazo[4,5-c]pyridine core and a carboxylic acid functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H15N3O2
  • CAS Number : 1269639-69-1

The compound is primarily recognized for its role as a precursor in the synthesis of antihypertensive agents. It acts on various biological targets through multiple mechanisms:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes involved in hypertension and other cardiovascular diseases.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate blood pressure and neuronal activity.

Antihypertensive Effects

Research indicates that derivatives of this compound exhibit significant antihypertensive properties. A study demonstrated that these compounds effectively reduced blood pressure in animal models by modulating vascular resistance and cardiac output .

Anticancer Potential

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were reported as follows:
    • E. coli: MIC = 50 µg/mL
    • S. aureus: MIC = 75 µg/mL
      These findings indicate potential applications in treating bacterial infections .

Case Study 1: Antihypertensive Activity

In a controlled study involving hypertensive rats, administration of a synthesized derivative of the compound resulted in a significant decrease in systolic blood pressure over four weeks compared to a control group. The mechanism was attributed to enhanced nitric oxide bioavailability and reduced vascular resistance .

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines revealed that treatment with the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with concentrations above 10 µM .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntihypertensiveSignificant reduction in blood pressure
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialEffective against E. coli and S. aureus

Q & A

Q. How can conflicting biological activity data be reconciled across studies?

  • Root causes :
  • Purity variance : Impurities (e.g., regioisomers) may act as hidden agonists/antagonists. Validate via LC-MS .
  • Cell line variability : AT2 receptor density differs between neuronal cultures (high) and HEK293 (low) .
  • Resolution :
  • Standardize protocols (e.g., AT2 receptor quantification via radioligand binding ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.